molecular formula C10H8FN B11917925 8-Fluoro-5-methylquinoline

8-Fluoro-5-methylquinoline

Cat. No.: B11917925
M. Wt: 161.18 g/mol
InChI Key: CDPAWBWUZAAXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-5-methylquinoline: is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Direct Fluorination:

      Starting Material: 5-methylquinoline

      Reagents: Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI)

      Conditions: Typically carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

    • Reaction:

      5-methylquinoline+Fluorinating agent8-Fluoro-5-methylquinoline\text{5-methylquinoline} + \text{Fluorinating agent} \rightarrow \text{this compound} 5-methylquinoline+Fluorinating agent→this compound

  • Cyclization and Cycloaddition Reactions:

    • Starting Material: Appropriate substituted aniline and β-ketoester
    • Reagents: Acid catalysts like polyphosphoric acid (PPA)
    • Conditions: Heating at elevated temperatures (140°C)
    • Reaction:

      Substituted aniline+β-ketoesterThis compound\text{Substituted aniline} + \text{β-ketoester} \rightarrow \text{this compound} Substituted aniline+β-ketoester→this compound

Industrial Production Methods:

Industrial production of this compound typically involves large-scale fluorination processes using specialized fluorinating agents and reactors designed to handle the exothermic nature of fluorination reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Nucleophilic Substitution:

    • Reagents: Nucleophiles such as amines or thiols
    • Conditions: Organic solvents like dimethylformamide (DMF) at elevated temperatures
    • Products: Substituted quinoline derivatives
  • Electrophilic Substitution:

    • Reagents: Electrophiles such as halogens or nitro groups
    • Conditions: Acidic conditions, often using Lewis acids as catalysts
    • Products: Halogenated or nitro-substituted quinolines
  • Cross-Coupling Reactions:

    • Reagents: Organometallic reagents such as boronic acids
    • Conditions: Palladium catalysts in the presence of bases
    • Products: Biaryl quinoline derivatives

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
  • Employed in the study of reaction mechanisms involving fluorinated heterocycles.

Biology:

  • Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
  • Studied for its antimicrobial and antiviral properties.

Medicine:

  • Explored as a potential therapeutic agent in the treatment of diseases such as malaria and cancer.
  • Used in the development of new drugs with improved pharmacokinetic properties.

Industry:

  • Utilized in the production of liquid crystals for display technologies.
  • Applied in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Fluoro-5-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

  • 5-Fluoroquinoline
  • 6-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline

Comparison:

  • 8-Fluoro-5-methylquinoline is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity.
  • Compared to other fluorinated quinolines, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable compound for specific applications in medicinal chemistry and industry.

Properties

IUPAC Name

8-fluoro-5-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPAWBWUZAAXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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